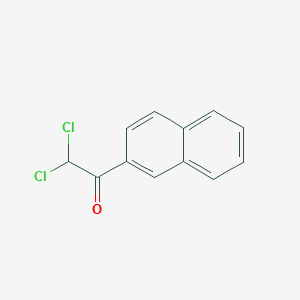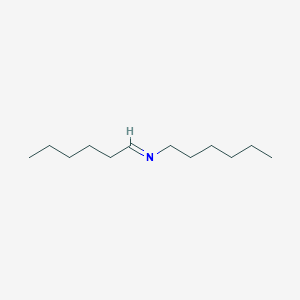
1-(2-Methylprop-1-en-1-yl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylprop-1-en-1-yl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-1-en-1-yl)-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of 2-methylprop-1-en-1-ylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylprop-1-en-1-yl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted tetrazole derivatives with various functional groups replacing the original atoms or groups
Wissenschaftliche Forschungsanwendungen
1-(2-Methylprop-1-en-1-yl)-1H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This property makes it a valuable scaffold for drug design, as it can interact with enzymes, receptors, and other biomolecules to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methylprop-1-en-1-yl)-1H-benzimidazole
- 1-(2-Methylprop-1-en-1-yl)-1H-pyrazole
- 1-(2-Methylprop-1-en-1-yl)-1H-imidazole
Uniqueness
1-(2-Methylprop-1-en-1-yl)-1H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, the tetrazole ring can participate in a wider range of chemical reactions and exhibit different binding affinities to molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89002-71-1 |
|---|---|
Molekularformel |
C5H8N4 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-(2-methylprop-1-enyl)tetrazole |
InChI |
InChI=1S/C5H8N4/c1-5(2)3-9-4-6-7-8-9/h3-4H,1-2H3 |
InChI-Schlüssel |
RPWMGPQITPYQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN1C=NN=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)

![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)

![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)

